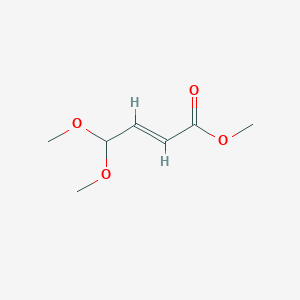

Methyl 4,4-dimethoxybut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68085-49-4 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl (E)-4,4-dimethoxybut-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-9-6(8)4-5-7(10-2)11-3/h4-5,7H,1-3H3/b5-4+ |

InChI Key |

CWHHPNNHJKOQQV-SNAWJCMRSA-N |

Isomeric SMILES |

COC(/C=C/C(=O)OC)OC |

Canonical SMILES |

COC(C=CC(=O)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4,4 Dimethoxybut 2 Enoate and Its Analogues

Novel Routes for the Preparation of Methyl 4,4-dimethoxybut-2-enoate

The development of efficient and selective methods for the synthesis of this compound is crucial for its application in more complex molecular architectures. This section explores recent progress in this area, focusing on stereoselective preparations, the underlying reaction mechanisms, and catalytic approaches to its analogues.

Stereoselective Approaches to Enone Dimethoxy Acetals

The stereochemical outcome of a reaction is paramount in modern organic synthesis. For α,β-unsaturated acetals, achieving high stereoselectivity, particularly with respect to the double bond geometry, is a significant challenge. Mild acid catalysts, such as pyridinium (B92312) p-toluenesulfonate (PPTS), have been shown to be effective in the acetalization of α,β-unsaturated aldehydes, providing a single-step protocol towards these valuable compounds. nih.gov The use of dehydrating agents like 5 Å molecular sieves is often essential to drive the equilibrium towards the acetal (B89532) product. nih.gov

While direct stereoselective synthesis of this compound is not extensively documented, related systems provide valuable insights. For instance, the reaction of α-silylated ester magnesium enolates with aldehydes has been shown to produce β-hydroxy silanes with high diastereoselectivity, which can then be converted to pure E-α,β-unsaturated esters upon acidic work-up. rsc.org Furthermore, a trimethylamine-catalyzed 1,3-hydrogen migration of enol phosphates offers a highly (E)-stereoselective one-pot synthesis of β-phosphoroxylated α,β-unsaturated esters. nih.gov These methods highlight potential strategies that could be adapted for the stereoselective synthesis of the target dimethoxy acetal.

Mechanistic Studies of Direct Acetal Formation on α,β-Unsaturated Esters

The formation of acetals from carbonyl compounds is a well-established acid-catalyzed process. The generally accepted mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the α,β-unsaturated ester by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon. nih.govacs.org

Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. nih.gov

Deprotonation to Form a Hemiacetal: A proton is removed from the attacking alcohol to form a hemiacetal intermediate. nih.gov

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). nih.gov

Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. acs.org

Second Nucleophilic Attack: A second molecule of alcohol attacks the oxocarbenium ion. nih.gov

Final Deprotonation: Deprotonation of the resulting species regenerates the acid catalyst and yields the final acetal product. nih.gov

The entire process is reversible, and the removal of water is crucial to drive the reaction to completion. nih.govdntb.gov.ua In the context of α,β-unsaturated esters, the electronic nature of the conjugated system can influence the reactivity of the carbonyl group, but the fundamental mechanistic steps of acid-catalyzed acetal formation remain consistent.

An alternative, though less common, mechanistic pathway involves the photoenolization of α,β-unsaturated esters. This process can lead to the formation of transient ketene (B1206846) hemiacetals, which can then be protonated to yield β,γ-alkenyl esters. acs.org While this contra-thermodynamic isomerization is mechanistically distinct from direct acetal formation, it underscores the diverse reactivity of α,β-unsaturated ester systems.

Catalytic Strategies for the Synthesis of this compound Analogues

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of analogues of this compound, various catalytic strategies have been explored.

Gold-catalyzed aerobic dehydrogenative aromatization has been utilized in the synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenone motifs and amines. acs.org Notably, a piperidine (B6355638) substrate containing an acetal group was shown to be compatible with the reaction conditions, indicating that the acetal functionality can be tolerated in certain catalytic systems. acs.org

Copper-catalyzed reactions have also emerged as powerful tools. For instance, Cu-catalyzed highly stereoselective and enantiodivergent syntheses of (Z)- or (E)-β,γ-unsaturated ketones have been developed from 1,3-butadienyl silanes and acyl fluorides. nih.gov The stereochemical outcome was found to be dependent on the nature of the silyl (B83357) group on the diene. nih.gov Such methodologies could potentially be adapted for the synthesis of stereochemically defined analogues of this compound.

Furthermore, multifunctional thioureas have been employed as catalysts in the asymmetric hetero-Michael addition of nucleophiles to α,β-unsaturated carboxylic acids. nih.gov Mechanistic studies revealed that the catalyst activates both the electrophile and the nucleophile. nih.gov This type of organocatalysis represents a promising avenue for the enantioselective synthesis of functionalized butenoate derivatives.

Synthesis of Structurally Related 4,4-Dimethoxybutanoates and Butenals

The synthetic utility of this compound is mirrored by its structurally related saturated and unsaturated aldehyde counterparts. The development of synthetic routes to these compounds is therefore of considerable interest.

Regiospecific Syntheses of Dimethoxy-Substituted Enals and Esters

The regioselective synthesis of dimethoxy-substituted enals and esters is crucial for their application as building blocks. One common route to (2E)-4,4-Dimethoxybut-2-enal involves the oxidation of 4,4-dimethoxy-1-butanol using oxidizing agents like pyridinium chlorochromate. Another approach starts with the reaction of acetone (B3395972) and formaldehyde (B43269) in the presence of methanol (B129727) and an acid catalyst to yield 4,4-dimethoxy-2-butanone (B155242), which is then oxidized to the desired enal. researchgate.net

A method for the synthesis of a methylated analogue, 4,4-dimethoxy-2-methylbut-2-enal, involves the reaction of 4-bromo-1,1-dimethoxy-2-methyl-2-butene with hexamine and water, followed by treatment with an ion-exchange resin. rsc.org

Regioselective condensation reactions also provide a pathway to related structures. For example, the reaction of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran, catalyzed by p-toluenesulfonic acid, leads to the formation of diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes containing central ketal moieties. rsc.org

| Starting Material | Reagents | Product | Reference |

| 4,4-dimethoxy-1-butanol | Pyridinium chlorochromate | (2E)-4,4-Dimethoxybut-2-enal | researchgate.net |

| Acetone, Formaldehyde, Methanol | Acid catalyst, then oxidizing agent | (2E)-4,4-Dimethoxybut-2-enal | researchgate.net |

| 4-Bromo-1,1-dimethoxy-2-methyl-2-butene | Hexamethylenetetramine, Water, Dowex 50x8 | 4,4-Dimethoxy-2-methylbut-2-enal | rsc.org |

| p-Substituted phenols, 2,5-dimethoxytetrahydrofuran | p-Toluenesulfonic acid | Diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes | rsc.org |

Chemo- and Stereoselective Functionalization of 4,4-Dimethoxybut-2-enoate Scaffold

The 4,4-dimethoxybut-2-enoate scaffold, with its multiple reactive sites, is amenable to a variety of chemo- and stereoselective functionalizations. The α,β-unsaturated ester moiety can participate in various addition and cycloaddition reactions, while the dimethoxy acetal can be deprotected to reveal a reactive aldehyde.

The development of catalytic asymmetric reactions of β,γ-unsaturated α-ketoesters, which are structurally similar to the deprotected and oxidized form of this compound, has seen significant progress. These reactions, including 1,4-additions, 1,2-additions, and various [n+m] annulations, allow for the highly efficient creation of stereogenic centers. nih.gov

Furthermore, the conversion of acetals to lactones via radical abstraction with stereoelectronic control of bond scission has been reported, highlighting a potential transformation of the dimethoxy acetal group. acs.org The radical cyclization of related β,γ-unsaturated ketones has also been explored for the synthesis of heterocyclic systems. acs.org

The chemoselective transformation of the multiple functional groups present in related β,γ-unsaturated ketones, such as the ketone, vinyl silane, and alkyl boronate, demonstrates the potential for orthogonal chemical reactivity. nih.gov This suggests that the ester and acetal functionalities of the this compound scaffold could be selectively manipulated to generate a diverse array of complex molecules.

| Reaction Type | Substrate Type | Key Features | Reference |

| Asymmetric Catalysis | β,γ-Unsaturated α-ketoesters | 1,4-addition, 1,2-addition, [n+m] annulations | nih.gov |

| Radical Cyclization | Acetal-containing systems | Conversion of acetals to lactones | acs.org |

| Radical Cyclization | β,γ-Unsaturated ketones | Synthesis of heterocycles | acs.org |

| Chemoselective Transformations | β,γ-Unsaturated ketones with multiple functional groups | Orthogonal reactivity | nih.gov |

Reactivity and Mechanistic Investigations of Methyl 4,4 Dimethoxybut 2 Enoate

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of methyl 4,4-dimethoxybut-2-enoate is dictated by the electronic nature of its functional groups. The ester group is electron-withdrawing, which renders the double bond electron-deficient and susceptible to nucleophilic attack. Conversely, the oxygen atoms of the dimethoxy and carbonyl groups possess lone pairs of electrons, allowing them to act as nucleophilic centers and react with electrophiles.

Lewis acids can activate this compound towards various transformations by coordinating to the oxygen atoms of the carbonyl or methoxy (B1213986) groups. This coordination enhances the electrophilicity of the molecule. For instance, in the presence of a Lewis acid, the acetal (B89532) can be activated for cleavage, or the carbonyl group can be made more susceptible to nucleophilic attack. These Lewis acid-mediated reactions are crucial for controlling the regioselectivity and stereoselectivity of subsequent transformations.

The electron-deficient nature of the α,β-unsaturated ester system in this compound makes it a prime candidate for nucleophilic addition reactions. cem.com Nucleophiles can add to the β-carbon in a conjugate addition (Michael addition) or directly to the carbonyl carbon. cem.com The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group, while "soft" nucleophiles, like cuprates, preferentially undergo 1,4-conjugate addition.

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and carbanions, leading to a diverse array of functionalized products. These reactions are synthetically valuable for the construction of more complex molecular architectures.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov this compound, with its activated double bond, can participate as a dienophile in Diels-Alder reactions. libretexts.orgsigmaaldrich.comlibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.comyoutube.com In this reaction, this compound acts as the two-π-electron component (the dienophile), reacting with a conjugated diene (the four-π-electron component). libretexts.orgsigmaaldrich.comlibretexts.org The stereochemistry of the resulting cyclohexene (B86901) derivative is highly controlled by the Woodward-Hoffmann rules and the "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions. The substituents on both the diene and the dienophile can influence the stereochemical outcome of the reaction. libretexts.org

Table 1: Examples of Diels-Alder Reactions

| Diene | Dienophile | Product |

|---|---|---|

| 1,3-Butadiene | This compound | Methyl 3-(2,2-dimethoxyvinyl)cyclohex-4-enecarboxylate |

| Cyclopentadiene | This compound | Methyl 2-(2,2-dimethoxyvinyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Isoprene | This compound | Methyl 4-methyl-3-(2,2-dimethoxyvinyl)cyclohex-4-enecarboxylate |

The versatility of the Diels-Alder reaction allows for the use of a wide range of dienes with this compound. libretexts.orgsigmaaldrich.comlibretexts.org Both cyclic and acyclic dienes, as well as those bearing various substituents, can be employed to generate a library of functionalized cyclohexene derivatives. dtu.dk The electronic nature of the diene plays a significant role in the reaction rate; electron-donating groups on the diene generally accelerate the reaction with the electron-poor dienophile. youtube.com This tunability makes the [4+2] cycloaddition a powerful tool for the synthesis of complex carbocyclic frameworks. libretexts.orgdtu.dk

Rearrangements and Cyclization Reactions

Under certain conditions, molecules containing the structural motifs present in this compound can undergo rearrangement and cyclization reactions. For instance, the hydrolysis of the acetal group can yield a β-formyl ester, which can then participate in intramolecular reactions. While specific examples for this compound are not extensively detailed in the provided search results, related compounds undergo various rearrangements. For example, sigmatropic rearrangements, such as the cem.comcem.com-Claisen rearrangement, are common for allylic vinyl ethers, a structure that could be conceptually related after initial transformations. pressbooks.pub Similarly, electrocyclic reactions could be envisioned if the butenoate chain were part of a larger conjugated system. pressbooks.pub The potential for such reactions highlights the synthetic utility of this compound as a building block for more complex cyclic and acyclic structures.

Intramolecular Cyclizations to Heterocyclic Systems

No specific examples of intramolecular cyclization reactions involving this compound to form heterocyclic systems have been documented in the searched literature. However, based on its structure, which features an α,β-unsaturated ester and an acetal moiety, several potential intramolecular cyclization pathways could be envisioned under appropriate reaction conditions. For instance, the presence of a nucleophilic group elsewhere in the molecule could lead to a Michael addition to the conjugated system, initiating a cyclization cascade. Similarly, activation of the acetal could generate an oxocarbenium ion that might be trapped intramolecularly by a suitably positioned nucleophile.

Investigations of Reaction Intermediates and Transition States

Spectroscopic Probes for Mechanistic Elucidation (e.g., in situ techniques for tracing transformations)

There is no available literature that employs spectroscopic probes to elucidate the reaction mechanisms of this compound. Hypothetically, techniques such as in situ NMR (Nuclear Magnetic Resonance) spectroscopy could be used to monitor the progress of its reactions, allowing for the identification of transient intermediates or the observation of changes in the substitution pattern of the molecule over time. For instance, in an acid-catalyzed reaction, the disappearance of the acetal methoxy signals and the appearance of new signals corresponding to a rearranged product or a hydrolyzed aldehyde could be tracked. Infrared (IR) spectroscopy could also be utilized to follow changes in key functional groups, such as the carbonyl stretch of the ester and the C=C bond of the enoate system.

Kinetic Studies of Key Transformation Steps

A search of the scientific literature did not reveal any kinetic studies on the transformation steps of this compound. To perform such a study, one would typically monitor the concentration of the starting material, intermediates, and products over time using techniques like chromatography (GC or HPLC) or spectroscopy (UV-Vis or NMR). By varying parameters such as temperature, catalyst concentration, and substrate concentration, it would be possible to determine the rate law for a given transformation, calculate activation parameters (such as activation energy), and gain insight into the reaction mechanism and the nature of the rate-determining step.

Strategic Applications of Methyl 4,4 Dimethoxybut 2 Enoate As a Building Block in Complex Molecule Synthesis

Construction of Natural Product Cores and Analogues

The strategic application of methyl 4,4-dimethoxybut-2-enoate and its derivatives is pivotal in the assembly of core structures of natural products and their synthetic analogues. Its functional groups provide handles for modular and divergent synthetic strategies, enabling the construction of complex polyketide and terpenoid scaffolds.

Polyketides and terpenoids represent two major classes of natural products with significant structural diversity and biological activity. The synthesis of these complex molecules often relies on a modular approach, where smaller, functionalized building blocks are sequentially coupled. nih.gov Alkene metathesis, a powerful carbon-carbon bond-forming reaction, is a key strategy in the synthesis of many natural products. wpmucdn.comuwindsor.ca For instance, ring-closing metathesis (RCM) has been instrumental in creating various ring sizes, including those found in complex sesquiterpenoids. wpmucdn.com

The α,β-unsaturated ester moiety of this compound can act as a dienophile in Diels-Alder reactions, a cornerstone in the construction of cyclic systems. dtu.dk The resulting cyclohexene (B86901) derivatives, which are complex α-ketoesters, can serve as versatile intermediates for further elaborations, including asymmetric additions and the synthesis of heterocyclic systems. dtu.dk

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. The bifunctional nature of this compound makes it an ideal starting point for such strategies. For example, a modular and divergent approach has been successfully employed in the synthesis of 2,N3-disubstituted 4-quinazolinones, showcasing the power of this synthetic design. rsc.org This strategy often involves the regioselective functionalization of a core scaffold, allowing for the introduction of molecular diversity at different positions. rsc.org

The development of novel synthetic strategies for complex molecules is an ongoing area of research. escholarship.org The ability to access a variety of natural product-like scaffolds from a single, versatile building block like this compound is of significant interest in medicinal chemistry and drug discovery.

Synthesis of Biologically Relevant Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound and its precursor, 4,4-dimethoxy-2-butanone (B155242), are valuable starting materials for the synthesis of various biologically important heterocyclic scaffolds, including pyrimidines, pyrazoles, and naphthalenes.

Pyrimidine (B1678525) derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net The synthesis of substituted pyrimidines can be achieved through various methods, including the condensation of β-dicarbonyl compounds or their equivalents with amidines or ureas. nih.govorganic-chemistry.org While direct use of this compound for pyrimidine synthesis is not extensively detailed in the provided results, its precursor, 4,4-dimethoxy-2-butanone, can be envisioned as a synthon for a 1,3-dielectrophile after deprotection and tautomerization. This would allow for condensation with urea (B33335) or guanidine (B92328) derivatives to form the pyrimidine core. The development of efficient methods for the synthesis of densely substituted pyrimidines remains an active area of research. organic-chemistry.orgresearchgate.net

| Starting Material | Reagents | Product | Significance |

| Chalcones | Guanidine hydrochloride, NaOH | Pyrimidine derivatives | Economical and straightforward synthesis of unsymmetrical pyrimidines. nih.gov |

| N-vinyl/aryl amides | Cyanic acid derivatives | C4-heteroatom substituted pyrimidines | Direct condensation method for versatile azaheterocycles. organic-chemistry.org |

| γ-ketoesters, aryl aldehydes, (thio)urea | Microwave irradiation | Pyrimidine derivatives | Rapid and high-yield synthesis via Biginelli cyclocondensation. researchgate.net |

4,4-Dimethoxy-2-butanone, a colorless to light yellow liquid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.com It can be synthesized from readily available starting materials like ethyl formate (B1220265) and acetone (B3395972). google.com

Pyrazole (B372694) Scaffolds: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they form the core of several pharmaceutical drugs. nih.govresearchgate.net The most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netmdpi.com 4,4-Dimethoxy-2-butanone, after deprotection of the acetal (B89532) to reveal the aldehyde, can serve as a 1,3-dicarbonyl equivalent for reaction with hydrazines to yield substituted pyrazoles. Regioselective synthesis of pyrazoles is a significant area of focus, with methods like 1,3-dipolar cycloadditions also being widely employed. nih.govrsc.org

| Synthetic Strategy | Key Intermediates | Significance |

| Cyclocondensation | 1,3-Dicarbonyl compounds and hydrazines | Classical and widely used method for pyrazole synthesis. researchgate.netmdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrile imines and alkyne surrogates | Allows for regioselective synthesis of tetrasubstituted pyrazoles. nih.gov |

| Flow Chemistry | Vinylidene keto esters and hydrazines | Offers enhanced reaction control, safety, and scalability. mdpi.com |

Naphthalene (B1677914) Scaffolds: Naphthalene derivatives are important structural motifs found in various biologically active compounds and materials. beilstein-journals.orgnih.govnih.govresearchgate.net The synthesis of functionalized naphthalenes can be achieved through various cycloaddition strategies. beilstein-journals.orgresearchgate.net While the direct use of 4,4-dimethoxy-2-butanone for naphthalene synthesis is not explicitly described, its structural components could be incorporated into precursors for annulation reactions to build the naphthalene core. For instance, derivatives of 4,4-dimethoxy-2-butanone could potentially be used in reactions that lead to the formation of the requisite ring systems for subsequent aromatization to naphthalenes.

Chiral Auxiliaries and Asymmetric Inductions

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is of paramount importance in the development of pharmaceuticals. york.ac.uk One of the most effective strategies to control stereochemistry is the use of chiral auxiliaries. researchgate.netresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a chemical reaction to occur with high diastereoselectivity. york.ac.ukyork.ac.uk

The enolate derived from a carboxylic acid derivative attached to a chiral auxiliary can undergo highly stereoselective alkylation and aldol (B89426) reactions. researchgate.netyork.ac.uk The chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. york.ac.uk After the desired transformation, the auxiliary can be cleaved and often recycled. york.ac.uk

While there is no direct evidence of this compound itself being used as a chiral auxiliary, its structural features could be incorporated into the design of new chiral auxiliaries. Furthermore, the α,β-unsaturated system in this compound can act as a prochiral substrate in asymmetric reactions, such as conjugate additions, where a chiral catalyst or a stoichiometric chiral reagent can induce the formation of a new stereocenter with high enantioselectivity.

Diastereoselective Nucleophilic Additions to Dimethoxy-Substituted Enones

There is currently a lack of specific published research detailing the diastereoselective nucleophilic additions to this compound. While the Michael addition and other conjugate additions are common reactions for α,β-unsaturated esters, leading to the formation of new stereocenters, specific studies outlining the diastereomeric ratios and the influence of various chiral auxiliaries or catalysts on the stereochemical outcome for this particular substrate are not available.

No specific research data or data tables can be provided for this section due to the absence of relevant literature.

Enantioconvergent Transformations for Chiral Product Formation

Similarly, the application of this compound in enantioconvergent transformations is not a well-documented area of research. Enantioconvergent catalysis, a powerful strategy to convert a racemic mixture into a single enantiomer of a product, has been successfully applied to a range of substrates. However, its specific application to transform racemic starting materials derived from or reacting with this compound into a single chiral product has not been reported in detail.

No specific research data or data tables can be provided for this section due to the absence of relevant literature.

Catalytic Transformations Involving Methyl 4,4 Dimethoxybut 2 Enoate

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful tools for the functionalization of unsaturated systems like Methyl 4,4-dimethoxybut-2-enoate. Gold, palladium, and nickel complexes, in particular, have demonstrated significant utility in activating its π-systems for various transformations. youtube.comrsc.org

Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate carbon-carbon multiple bonds under mild conditions. escholarship.orgresearchgate.net In the context of conjugated acetals, gold catalysis can facilitate a range of transformations, including cycloadditions and isomerizations. beilstein-journals.orgnottingham.ac.uk The carbophilic nature of gold allows it to coordinate to the enone's double bond, rendering it susceptible to nucleophilic attack or intramolecular rearrangement. mdpi.com For instance, gold(I)-catalyzed reactions of allenoates can lead to the formation of butenolides, highlighting the potential for similar reactivity with conjugated acetals. mdpi.com The specific reaction pathway is often influenced by the nature of the ligands on the gold catalyst and the reaction conditions. escholarship.org

Table 1: Examples of Gold-Catalyzed Transformations of Unsaturated Systems

| Substrate Type | Catalyst System | Product Type | Reference |

| Allene-diene | Ph3PAuCl/AgSbF6 | [4+2] and [4+3] cycloadducts | escholarship.org |

| Allenyl acetates | Gold(I) complexes | Indenes | nottingham.ac.uk |

| Allenoates | R3PAuCl/AgOTf | Gold(I)-butenolides | mdpi.com |

| Propargylic alcohol | AuBr3 or HAuCl4·3H2O | Cyclic ether | researchgate.net |

Palladium and nickel catalysts are cornerstones of modern organic synthesis, particularly for their role in cross-coupling reactions that form new carbon-carbon bonds. researchgate.netbohrium.com While specific examples involving this compound are not extensively documented in the provided search results, the general reactivity of enones in such reactions is well-established.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allow for the arylation or vinylation of alkenes. bohrium.com In the case of an enone acetal (B89532), this could potentially occur at the β-position of the double bond. Palladium(II) catalysts have been used for the direct cross-coupling of simple alkenes with acrylates, demonstrating a pathway for C-H activation. rsc.org

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium. researchgate.net Nickel-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are effective for joining various organic fragments. nih.gov The application of nickel catalysts in the cross-coupling of enolates further underscores their potential for functionalizing enone systems. brynmawr.edu

Table 2: Overview of Palladium and Nickel-Catalyzed Cross-Coupling Reactions

| Catalyst | Reaction Type | Substrate Examples | Key Features | Reference |

| Palladium | Heck Reaction | Alkenes, Aryl halides | Forms C-C bonds at unsaturated carbons | bohrium.com |

| Palladium | C-H Activation | Simple Alkenes, Acrylates | Direct functionalization of C-H bonds | rsc.org |

| Nickel | Suzuki-Miyaura Coupling | Aliphatic sulfonates, Aryl boronic acids | Couples sp3 and sp2 centers | nih.gov |

| Nickel/Palladium | Cross-Ullman Coupling | Aryl chlorides, Aryl triflates | Couples two different electrophiles | researchgate.net |

Metalloradical catalysis represents an emerging frontier in organic synthesis, enabling novel bond formations through radical intermediates. Iron-catalyzed reactions have shown promise in the coupling of alkenes and enones via a Sakurai–Michael-type conjugate addition. nih.gov This process involves the generation of catalytic allyliron intermediates that then add to the enone. nih.gov Manganese complexes, in the presence of diacyl peroxides, can also generate alkyl radicals that add to C=N bonds, suggesting a potential for similar reactivity with the C=C bond of enone acetals. acs.org These methods offer a redox-neutral approach to C-C bond formation under mild conditions. nih.gov

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful strategy in asymmetric synthesis. nih.govpageplace.de For enone acetals like this compound, organocatalysts can activate the substrate towards various nucleophilic additions.

The acetal functional group is susceptible to hydrolysis under acidic conditions. acs.orgnih.gov Brønsted acids and Lewis acids can catalyze the formation and cleavage of acetals. acs.org This reactivity can be harnessed in a controlled manner to either protect a carbonyl group or to generate a reactive oxonium ion intermediate. nih.govyoutube.com In the context of this compound, acid catalysis can facilitate nucleophilic attack at the acetal carbon or promote reactions involving the enone moiety. The choice of acid catalyst is crucial, as strong acids can lead to undesired side reactions. nih.gov

Chiral organocatalysts have revolutionized asymmetric synthesis by providing a means to prepare enantiomerically enriched compounds. nih.govnih.govbeilstein-journals.org For enones, several modes of activation by chiral organocatalysts are possible.

Chiral amines can react with the enone to form a chiral iminium ion, which then undergoes enantioselective conjugate addition with a nucleophile. pageplace.deprinceton.edu Alternatively, chiral thiourea (B124793) or squaramide catalysts can activate the enone through hydrogen bonding, facilitating nucleophilic attack. nih.gov Chiral N-heterocyclic carbenes (NHCs) can also be employed to generate nucleophilic intermediates that react with enones. acs.org These strategies have been successfully applied to a wide range of enones and nucleophiles, affording products with high enantioselectivity. princeton.edunih.gov

Table 3: Chiral Organocatalysts in Asymmetric Reactions of Enones

| Catalyst Type | Activation Mode | Reaction Type | Product | Reference |

| Cinchona alkaloid-derived thiourea | Hydrogen Bonding | Conjugate addition of enols | Functionalized ketones | nih.gov |

| Imidazolidinone | Iminium Ion Formation | Transfer hydrogenation | Cycloalkenones | princeton.edu |

| N-Heterocyclic Carbene | Breslow Intermediate | Stetter Reaction | β-nitroketones | acs.org |

| Cinchona-derived primary amine | Iminium Ion Formation | Michael addition of thiomalonates | Chiral thioethers | nih.gov |

Theoretical and Computational Studies on Methyl 4,4 Dimethoxybut 2 Enoate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For a compound like Methyl 4,4-dimethoxybut-2-enoate, which features both an α,β-unsaturated ester and an acetal (B89532) moiety, DFT calculations can provide profound insights into its chemical behavior. Such calculations are crucial for mapping out the potential energy surfaces of reactions, which helps in understanding reaction pathways and predicting product formation.

A key application of DFT in studying reaction mechanisms is the location and characterization of transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. By calculating the geometry and energy of the transition state, the activation energy barrier for a given reaction can be determined.

For this compound, reactions such as nucleophilic additions to the α,β-unsaturated system (1,2- vs. 1,4-addition) are of primary interest. DFT calculations can model the approach of a nucleophile to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The calculated energy barriers for these competing pathways can predict which product is kinetically favored. For instance, in related α,β-unsaturated systems, DFT studies have successfully elucidated the factors governing the competition between 1,2- and 1,4-addition pathways. nih.gov

To illustrate the type of data generated from such a study, a hypothetical reaction of this compound with a generic nucleophile (Nu⁻) is considered below. The table presents hypothetical activation energies (ΔE‡) and reaction energies (ΔE_rxn) for the 1,2- and 1,4-addition pathways.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Addition to this compound

| Reaction Pathway | Transition State Geometry | ΔE‡ (kcal/mol) | ΔE_rxn (kcal/mol) | Predicted Kinetic Product |

|---|---|---|---|---|

| 1,2-Addition | Nucleophile attacks the carbonyl carbon. | 15.2 | -8.5 | Minor |

| 1,4-Addition | Nucleophile attacks the β-carbon. | 12.8 | -15.3 | Major |

Note: The data in this table is hypothetical and for illustrative purposes only.

Beyond predicting which pathway is faster, DFT calculations can provide a deep understanding of the factors that control reactivity and selectivity. By analyzing the electronic properties of the molecule, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, chemists can rationalize why a molecule reacts in a certain way.

For this compound, the electron-withdrawing nature of the ester group and the electronic influence of the dimethoxy acetal can be quantified. The analysis of the LUMO can indicate the most electrophilic sites, thus predicting the preferred position of nucleophilic attack. Furthermore, computational models can systematically vary substituents on the molecule to predict how these changes would affect reactivity and selectivity, guiding the design of new reactions and molecules. elsevierpure.comnih.gov This predictive capability is a cornerstone of modern chemical research. rsc.orgrsc.org

Conformational Analysis of the Acetal Moiety and its Impact on Reactivity

The three-dimensional structure of a molecule is intimately linked to its reactivity. For this compound, the conformational preferences of the C-C bond between the double bond and the acetal group, as well as the conformations of the acetal itself, can significantly influence the accessibility of the reactive sites.

The study of acetal conformations has shown that stereoelectronic effects, such as the anomeric effect, play a crucial role in determining the most stable arrangement. nih.gov These effects involve interactions between lone pairs of electrons on the oxygen atoms and adjacent sigma anti-bonding orbitals (n → σ*). The preferred conformation of the acetal moiety can, in turn, exert steric and electronic effects on the adjacent π-system of the enoate.

For example, certain conformations might shield one face of the double bond, leading to diastereoselectivity in reactions with chiral reagents. Computational methods, such as DFT and ab initio calculations, can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net This information is vital for understanding and predicting the stereochemical outcome of reactions.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) | Potential Reactivity Impact |

|---|---|---|---|---|

| A (s-trans) | 180° | 0.00 | 75 | Favors attack on the less hindered face. |

| B (gauche) | 60° | 1.5 | 20 | May allow for specific chelation-controlled reactions. |

| C (s-cis) | 0° | 3.0 | 5 | Sterically hindered, less reactive. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. researchgate.net While no specific QSAR studies on derivatives of this compound are reported, the methodology could be applied to explore the potential of its derivatives, for instance, as bioactive molecules.

In a hypothetical QSAR study, a series of derivatives of this compound would be synthesized where substituents at various positions are systematically varied. Their biological activity (e.g., enzyme inhibition, cytotoxicity) would be measured. Then, a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the observed activity.

Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For example, QSAR models have been successfully developed for the mutagenicity of α,β-unsaturated carbonyl compounds, a class to which this compound belongs. nih.gov

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives

| Derivative (R-group) | Log(1/IC50) (Observed) | Electronic Parameter (σ) | Steric Parameter (Es) | Log(1/IC50) (Predicted) |

|---|---|---|---|---|

| -H | 4.5 | 0.00 | 0.00 | 4.6 |

| -CH3 | 4.8 | -0.17 | -1.24 | 4.9 |

| -Cl | 5.2 | 0.23 | -0.97 | 5.1 |

| -NO2 | 5.9 | 0.78 | -2.52 | 5.8 |

QSAR Equation: Log(1/IC50) = 0.8σ - 0.2Es + 4.65 Note: The data and equation in this table are hypothetical and for illustrative purposes only.

Future Research Directions and Unexplored Reactivity of Methyl 4,4 Dimethoxybut 2 Enoate

Development of Novel Organometallic Reagents

The reactivity of Methyl 4,4-dimethoxybut-2-enoate with organometallic reagents is a fertile ground for investigation. While direct applications are not extensively documented, research on structurally similar compounds provides a clear roadmap for future exploration.

Future work could focus on expanding the range of organometallic reagents to forge new carbon-carbon and carbon-heteroatom bonds. The use of organocuprates, for instance, is well-established for 1,4-conjugate addition to α,β-unsaturated esters. A systematic study of the reaction of various Gilman and higher-order cuprates with this compound could yield a library of functionalized butanoates. Moreover, the influence of Lewis acids on reaction stereoselectivity presents a key area for development. As demonstrated in related systems, additives like boron trifluoride can dramatically alter regioselectivity in reactions with vinyl epoxides, suggesting that they could play a crucial role in directing the reactivity of organocopper reagents with our target molecule. rsc.org

Indium-promoted reactions, known for their tolerance to aqueous media and utility in allylation reactions, offer another promising avenue. orgsyn.org Exploring Barbier-type reactions where the acetal (B89532) moiety is first converted to a leaving group could enable the introduction of various functionalities at the 4-position. Similarly, adapting Reformatsky reaction conditions, which utilize organozinc reagents, could provide access to β-hydroxy esters and their derivatives. researchgate.net

Table 1: Potential Organometallic Transformations for Future Study

| Reagent Type | Proposed Reaction | Potential Outcome | Key Analogue Precedent |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted butanoate derivatives | Reaction of Ph₂CuLi with related esters rsc.org |

| Organozinc (Reformatsky) | Reaction with aldehydes/ketones | δ-Lactone precursors | Reaction of bromo-esters with zinc researchgate.net |

| Organoindium | Barbier-type allylation | Homoallylic alcohol derivatives | Indium-promoted reactions in aqueous media orgsyn.org |

Photochemical and Electrochemical Transformations

The unique electronic properties of the conjugated system in this compound make it an ideal candidate for photochemical and electrochemical exploration.

Photochemical Reactivity: The field of photochemistry offers powerful, non-thermal methods for bond formation and isomerization. For α,β-unsaturated esters, photochemical reactions such as [2+2] cycloadditions, E/Z isomerization, and photoenolization are well-precedented. nih.govnih.gov Future research could involve the enantioselective [2+2] photocycloaddition with various alkenes, catalyzed by chiral Lewis acids that activate the chromophore, to produce complex cyclobutane (B1203170) structures. nih.gov Furthermore, the photoenolization of α,β-unsaturated esters can lead to a contra-thermodynamic positional isomerization, yielding valuable α-tertiary β,γ-alkenyl esters. nih.govacs.orgelsevierpure.com Applying this strategy to this compound could provide access to novel building blocks with a quaternary center alpha to the ester. The generation of radical species under UV irradiation, as seen in related heteropolyenes, could also be explored to initiate novel cyclization cascades. acs.org

Electrochemical Transformations: Organic electrochemistry provides a green and powerful tool for redox reactions. Two key functionalities of the target molecule are amenable to electrochemical manipulation. Firstly, the acetal group can be deprotected under neutral conditions using electrochemical methods, offering a mild alternative to traditional acid hydrolysis. rsc.org This would be particularly valuable for substrates sensitive to acidic conditions. Secondly, the α,β-unsaturated system is a target for electrochemical reduction. A selective 1,4-reduction, analogous to that seen in α,β-unsaturated ketones, could produce the corresponding saturated ester, Methyl 4,4-dimethoxybutanoate, using simple and inexpensive hydrogen sources. rsc.org

Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. These benefits are particularly relevant for optimizing the synthesis of this compound and its subsequent transformations.

A continuous flow process could be designed for the synthesis of the molecule itself, allowing for on-demand production and minimizing the handling of potentially hazardous intermediates. More exciting is the prospect of using flow reactors for its derivatization. For instance, photochemical reactions, which often suffer from light attenuation in large batch reactors, are ideally suited to photoflow setups where a large surface-area-to-volume ratio ensures efficient irradiation. elsevierpure.comresearchgate.net This would enable the gram-scale synthesis of photochemically derived products. elsevierpure.com

Furthermore, "telescoped" reactions, where multiple synthetic steps are performed sequentially in a continuous flow stream without intermediate purification, represent a major frontier. youtube.com One could envision a system where this compound is generated in the first reactor, undergoes a conjugate addition in a second, and is then subjected to an electrochemical deprotection/cyclization in a third, all within a single, automated platform. mit.edu This approach would dramatically increase efficiency and reduce waste, aligning with the principles of green chemistry. rsc.orgnih.gov

Bio-Inspired Catalysis for Selective Transformations

Biocatalysis leverages the exquisite selectivity of enzymes to perform transformations that are often challenging for traditional chemical catalysts. The alkene moiety in this compound is a prime substrate for a variety of enzymatic reactions.

Ene-reductases (EREDs), a class of flavin-dependent enzymes, are known to catalyze the stereoselective reduction of activated C=C double bonds. nih.gov Employing a panel of EREDs could provide access to either enantiomer of the saturated ester, Methyl 4,4-dimethoxybutanoate, with high enantiomeric excess. This would be a powerful strategy for introducing chirality into the molecular framework.

Beyond simple reduction, the intersection of biocatalysis and photocatalysis is creating new-to-nature reactions. springernature.com Engineered enzymes can now facilitate intermolecular radical hydroalkylation of alkenes, driven by visible light, to form C-C bonds at remote positions with excellent stereocontrol. springernature.comacs.orgnih.gov Applying this technology to this compound could enable the enantioselective addition of radical fragments to the β-position, a transformation not readily achievable by other means. The use of multifunctional biocatalysts, which can catalyze sequential reactions within a single active site, further expands the synthetic possibilities. acs.orgnih.gov

Table 2: Potential Bio-Inspired Transformations

| Enzyme Class | Proposed Transformation | Potential Advantage | Key Precedent |

| Ene-Reductases (EREDs) | Conjugate Reduction | High enantioselectivity | Reduction of activated alkenes nih.gov |

| Photo-enzymatic Systems | Radical Hydroalkylation | Novel C-C bond formation with remote stereocontrol | Visible-light-driven enzymatic hydroalkylation springernature.com |

| Cytochrome P450s | Carbene/Nitrene Transfer | C-H functionalization, cyclopropanation | Engineered P450s for atom transfer nih.gov |

Integration into Multicomponent Reactions and Cascade Processes

The dual functionality of this compound makes it an exceptional substrate for multicomponent reactions (MCRs) and cascade processes, which build molecular complexity in a single operation.

The acetal group serves as a latent aldehyde. This opens the door for tandem reaction sequences where an initial reaction at the α,β-unsaturated ester is followed by in-situ hydrolysis of the acetal and subsequent intramolecular reaction of the revealed aldehyde. For example, a Michael addition of a nucleophile containing an active methylene (B1212753) group, followed by acetal hydrolysis and an intramolecular aldol (B89426) condensation, could lead to highly functionalized cyclic systems.

The compound can also act as a versatile dienophile in Diels-Alder reactions. Its reaction with various dienes, particularly under Lewis acid catalysis, could be explored to generate substituted cyclohexene (B86901) derivatives, which are precursors to a wide array of natural products and pharmaceuticals. dtu.dkresearchgate.net Organocatalytic cascades, for instance using trienamine activation, could involve the compound as a Michael acceptor to initiate complex cyclization sequences, yielding polycyclic structures from simple starting materials. mdpi.com The development of such cascade reactions represents a highly efficient strategy for rapidly accessing diverse and complex molecular scaffolds. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4,4-dimethoxybut-2-enoate, and how can isomer ratios be controlled during synthesis?

this compound can be synthesized via Horner-Wadsworth-Emmons reactions using phosphorylated precursors. For example, ethyl 2-(diethoxyphosphoryl)acetate reacts with iodinating agents to yield intermediates, followed by methoxylation. Flash column chromatography (10% EtOAc/hexanes) is critical for isolating isomers, as demonstrated in a protocol yielding a 7:3 Z:E isomer ratio . Key steps include:

- Reagent selection : Use of ethyl 2-(diethoxyphosphoryl)acetate as a starting material.

- Chromatographic separation : Silica gel columns effectively resolve isomers.

- Isomer control : Reaction temperature and solvent polarity influence Z:E ratios.

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Characterization relies on:

- NMR spectroscopy : Distinct ¹H and ¹³C NMR signals differentiate isomers. For example, the Z isomer shows a doublet at δ 7.23 ppm (J = 6.2 Hz), while the E isomer exhibits δ 6.70 ppm (J = 6.0 Hz) .

- IR spectroscopy : Peaks at 1717 cm⁻¹ (ester C=O) and 1622 cm⁻¹ (C=C) confirm functional groups.

- Mass spectrometry : LRMS (ESI) confirms molecular ion peaks (e.g., [M-OMe]+ at m/z 269) .

Q. How can researchers assess the purity of this compound, particularly in the presence of synthetic byproducts?

Purity assessment involves:

- HPLC/GC-MS : Quantify impurities like unreacted precursors or degradation products.

- TLC monitoring : Use 20% EtOAc/hexanes to track reaction progress and byproduct formation.

- Isomer-specific analysis : Compare NMR integrals to validate Z:E ratios .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Discrepancies in NMR or IR data may arise from:

- Isomerization : Thermal or photochemical interconversion of Z/E isomers during analysis. Mitigate by storing samples at low temperatures and avoiding prolonged light exposure.

- Solvent effects : Use deuterated solvents consistently (e.g., CDCl₃) to prevent shifts.

- X-ray crystallography : Resolve ambiguities via single-crystal structures (e.g., using ORTEP-III for graphical analysis) .

Q. What strategies can elucidate the role of hydrogen bonding in the crystallization of this compound?

Hydrogen bonding patterns influence crystal packing and stability. Methodological approaches include:

- Graph set analysis : Classify hydrogen-bonding motifs (e.g., chains, rings) using crystallographic data.

- Intermolecular force mapping : Compare experimental (X-ray) and computational (DFT) models to identify dominant interactions.

- Temperature-dependent studies : Monitor crystallization kinetics to correlate hydrogen-bond strength with lattice stability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- DFT calculations : Optimize transition-state geometries to determine activation barriers for conjugate additions.

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic attack sites via LUMO localization on the α,β-unsaturated ester.

- Solvent effect simulations : Use COSMO-RS to model solvent polarity impacts on reaction rates .

Q. What methodologies are suitable for investigating the bioactivity of this compound analogs?

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified methoxy/ester groups and test against biological targets (e.g., enzymes, cell lines).

- In vitro assays : Use fluorescence-based or calorimetric methods to measure binding affinities.

- Metabolic stability profiling : Employ liver microsome assays to assess pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.